3-benzyl-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide 3-benzyl-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide
Brand Name: Vulcanchem
CAS No.: 307343-26-6
VCID: VC16398195
InChI: InChI=1S/C13H15NO2S3/c1-13-9-19(15,16)8-11(13)18-12(17)14(13)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
SMILES:
Molecular Formula: C13H15NO2S3
Molecular Weight: 313.5 g/mol

3-benzyl-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

CAS No.: 307343-26-6

Cat. No.: VC16398195

Molecular Formula: C13H15NO2S3

Molecular Weight: 313.5 g/mol

* For research use only. Not for human or veterinary use.

3-benzyl-3a-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide - 307343-26-6

Specification

CAS No. 307343-26-6
Molecular Formula C13H15NO2S3
Molecular Weight 313.5 g/mol
IUPAC Name 3-benzyl-3a-methyl-5,5-dioxo-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione
Standard InChI InChI=1S/C13H15NO2S3/c1-13-9-19(15,16)8-11(13)18-12(17)14(13)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Standard InChI Key CAORPIIVSBDHJR-UHFFFAOYSA-N
Canonical SMILES CC12CS(=O)(=O)CC1SC(=S)N2CC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Configuration

Heterocyclic Framework and Functional Groups

The compound belongs to the thienothiazole family, characterized by a fused thiophene-thiazole ring system. The core structure consists of a tetrahydrothieno[3,4-d] thiazole scaffold, with a benzyl group at position 3, a methyl group at position 3a, and a thione group at position 2. The 5,5-dioxide modification indicates two sulfonyl oxygen atoms at the 5-positions of the thiazole ring, which significantly influence its electronic properties.

Key structural features include:

  • Fused Bicyclic System: The thiophene (five-membered sulfur-containing ring) is fused to a thiazole (five-membered ring with sulfur and nitrogen), creating a rigid bicyclic framework.

  • Stereochemical Complexity: The 3a-methyl group introduces chirality, necessitating stereoselective synthesis for enantiopure forms.

  • Electron-Withdrawing Sulfonyl Groups: The 5,5-dioxide moiety enhances polarity and stabilizes the molecule through resonance.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are critical for confirming its structure. For example, in related thiazole derivatives, 1H^1H NMR spectra reveal distinct peaks for aromatic protons (δ 7.93–6.29 ppm) and methyl groups (δ 2.26–2.20 ppm) . Similarly, 13C^{13}C NMR data for analogous compounds show signals corresponding to carbonyl carbons (δ 165.2 ppm) and aromatic systems (δ 149.0–125.4 ppm) . Single-crystal X-ray studies of structurally similar thiazoles confirm planar geometries and bond lengths consistent with conjugated systems .

Synthetic Methodologies and Reaction Optimization

Table 1: Comparative Reaction Conditions for Thiazole Derivatives

StepReagents/ConditionsYield (%)Source
CyclizationCa(OTf)₂/Bu₄NPF₆, toluene, 120°C, 40 min85
Oxidationm-CPBA, CH₂Cl₂, 12 h81
PurificationColumn chromatography (SiO₂)

Challenges in Stereoselectivity

The 3a-methyl group introduces stereochemical complexity. Kinetic vs. thermodynamic control in cyclization reactions often leads to isomer formation. For instance, in related syntheses, initial kinetic products (e.g., disubstituted alkenes) isomerize to thermodynamically stable trisubstituted alkenes under prolonged heating .

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

The thione group at position 2 and sulfonyl groups at positions 5 are key reactive sites:

  • Thione Reactivity: The sulfur atom in the thione group participates in nucleophilic substitutions, enabling functionalization at position 2.

  • Sulfonyl Groups: Electron-withdrawing sulfones direct electrophilic aromatic substitution to meta positions, though steric hindrance from the benzyl group may limit reactivity.

Oxidation and Reduction Pathways

  • Reduction: Sodium borohydride (NaBH₄) reduces the thione to a thiol, though this is rarely employed due to sulfone stability.

  • Oxidation Resistance: The 5,5-dioxide configuration renders the compound resistant to further oxidation, as seen in analogs where alkenes remain intact despite treatment with m-CPBA .

Applications in Materials Science

Electronic Materials

The conjugated π-system and sulfonyl groups make this compound a candidate for:

  • Organic Semiconductors: Charge transport properties are tunable via substituent modification.

  • Nonlinear Optical (NLO) Materials: High hyperpolarizability due to electron-deficient sulfonyl groups.

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